molecular formula C11H15NO B1414746 2-[methyl(propan-2-yl)amino]benzaldehyde CAS No. 1021239-93-9

2-[methyl(propan-2-yl)amino]benzaldehyde

Cat. No.: B1414746
CAS No.: 1021239-93-9
M. Wt: 177.24 g/mol
InChI Key: BZJBOXJGAXYGPC-UHFFFAOYSA-N
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Description

2-[methyl(propan-2-yl)amino]benzaldehyde is an organic compound with the molecular formula C11H15NO It is a derivative of benzaldehyde, where the hydrogen atom on the nitrogen is replaced by an isopropyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(propan-2-yl)amino]benzaldehyde typically involves the reaction of 2-bromo-N-methylaniline with N-isopropylmethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the N-isopropyl-N-methylamino group. The reaction conditions usually involve the use of a suitable solvent and a base to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(propan-2-yl)amino]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often require a catalyst, such as sulfuric acid (H2SO4) for nitration or iron (Fe) for halogenation.

Major Products

    Oxidation: 2-(N-isopropyl-N-methylamino)benzoic acid.

    Reduction: 2-(N-isopropyl-N-methylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[methyl(propan-2-yl)amino]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[methyl(propan-2-yl)amino]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(N-isopropyl-N-methylamino)benzoic acid: An oxidized derivative.

    2-(N-isopropyl-N-methylamino)benzyl alcohol: A reduced derivative.

    2-(N-isopropyl-N-methylamino)toluene: A related compound with a methyl group instead of an aldehyde.

Uniqueness

2-[methyl(propan-2-yl)amino]benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2-[methyl(propan-2-yl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)12(3)11-7-5-4-6-10(11)8-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJBOXJGAXYGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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